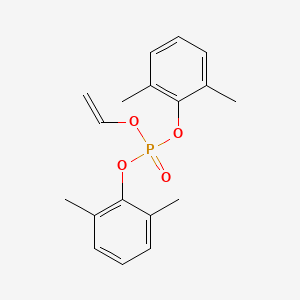

Bis(2,6-dimethylphenyl) vinyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

869058-03-7 |

|---|---|

Molecular Formula |

C18H21O4P |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

bis(2,6-dimethylphenyl) ethenyl phosphate |

InChI |

InChI=1S/C18H21O4P/c1-6-20-23(19,21-17-13(2)9-7-10-14(17)3)22-18-15(4)11-8-12-16(18)5/h6-12H,1H2,2-5H3 |

InChI Key |

RVVVBDDRVOFABD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC=C)OC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of Bis(2,6-dimethylphenyl) Vinyl Phosphate (B84403)

Two principal retrosynthetic pathways can be envisioned for the synthesis of the target molecule. The first involves the sequential or simultaneous phosphorylation of 2,6-dimethylphenol (B121312) onto a pre-existing vinyl phosphorus core. The second, and often more practical approach, involves the formation of a diaryl phosphate intermediate, which is subsequently vinylated.

The formation of the two P-O-Aryl bonds is a critical step. A common method for creating such diaryl phosphate esters involves the reaction of a suitable phosphorylating agent with two equivalents of the corresponding phenol (B47542). organic-chemistry.org For Bis(2,6-dimethylphenyl) vinyl phosphate, this could theoretically be achieved by reacting 2,6-dimethylphenol with vinyl phosphoryl dichloride (VPODC).

The reaction typically requires a base to neutralize the HCl byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine. The steric hindrance from the two ortho-methyl groups on 2,6-dimethylphenol can slow the reaction rate, potentially requiring elevated temperatures or more reactive phosphorylating agents.

A more controlled and widely used strategy involves the preparation of an intermediate, bis(2,6-dimethylphenyl) phosphorochloridate. abo.ficymitquimica.comcymitquimica.com This key intermediate is synthesized by reacting 2,6-dimethylphenol with phosphorus oxychloride (POCl₃), often in a 2:1 molar ratio in the presence of a base. This stable, isolable compound can then be used in a subsequent step to introduce the vinyl group. abo.fiscbt.com

| Reagent 1 | Reagent 2 | Base/Catalyst | Typical Solvent | Outcome |

| 2,6-Dimethylphenol (2 eq.) | Phosphorus Oxychloride | Triethylamine/Pyridine | Toluene/DCM | Bis(2,6-dimethylphenyl) phosphorochloridate |

| 2,6-Dimethylphenol (2 eq.) | Vinyl Phosphoryl Dichloride | Tertiary Amine | Aprotic Solvent | Direct formation of target compound (potential) |

| Sodium 2,6-dimethylphenoxide | Phosphorus Oxychloride | None | THF/Dioxane | Bis(2,6-dimethylphenyl) phosphorochloridate |

This table presents plausible reaction conditions based on general phosphorylation chemistry.

Once the diaryl phosphate core is established, the vinyl group must be installed.

Vinylation of a Phosphorochloridate : The reaction of bis(2,6-dimethylphenyl) phosphorochloridate with a vinylating agent is a direct method. Suitable reagents include vinyl organometallics such as vinylmagnesium bromide or vinyllithium. This approach offers good control as the diaryl phosphate framework is pre-formed.

Reaction with Acetaldehyde Enolates : A simple procedure for generating vinyl phosphates involves reacting phosphorochloridates with the enolate of acetaldehyde. researchgate.net This method provides a direct route from the bis(2,6-dimethylphenyl) phosphorochloridate intermediate to the final product.

Perkow Reaction : While not a direct route to the title compound, the Perkow reaction is a classic method for forming vinyl phosphates. It involves the reaction of a trialkyl phosphite (B83602) with an α-halo ketone or aldehyde. researchgate.net A variation of this pathway could be envisioned, but it is generally less direct for preparing simple, unsubstituted vinyl esters like the target compound.

| Precursor | Reagent | Method | Key Feature |

| Bis(2,6-dimethylphenyl) phosphorochloridate | Vinylmagnesium Bromide | Grignard Reaction | Utilizes a pre-formed diaryl phosphate core. |

| Bis(2,6-dimethylphenyl) phosphorochloridate | Acetaldehyde enolate | Nucleophilic Substitution | Direct vinylation using a readily generated enolate. researchgate.net |

| 2,6-Dimethylphenol | Vinyl Phosphoryl Dichloride | Direct Phosphorylation | One-pot potential but may have selectivity issues. |

This table compares principal strategies for introducing the vinyl group.

While stoichiometric bases are common in phosphorylation, catalytic methods can offer milder conditions and improved efficiency.

N-Heterocyclic Carbenes (NHCs) : NHCs have been shown to be effective nucleophilic catalysts for the transesterification of phosphorus esters under mild conditions. researchgate.net This could be applied to an ester exchange reaction to introduce the 2,6-dimethylphenyl groups.

Lewis Acids : Metal ions can act as Lewis acids, activating the phosphorus center towards nucleophilic attack. While often studied in the context of phosphate ester hydrolysis, the underlying principle of activating the P=O bond can be applied to synthesis. uq.edu.au

Phase-Transfer Catalysis : In reactions involving an alkoxide salt and an organic-soluble phosphorylating agent, phase-transfer catalysts can enhance reaction rates by facilitating the transport of the nucleophile between phases.

Modern synthetic strategies focus on improving the safety, efficiency, and environmental impact of chemical processes.

Flow Chemistry : Performing phosphorylation reactions in a continuous-flow reactor offers significant advantages over traditional batch processing. mdpi.comnumberanalytics.com The high surface-area-to-volume ratio of flow reactors allows for superior heat management, which is crucial for controlling exothermic phosphorylation reactions. nih.gov This enhanced control can lead to higher yields, better selectivity, and improved safety, especially during scale-up. nih.govtue.nl The modular nature of flow systems also facilitates multi-step syntheses by coupling reaction steps without intermediate isolation. mdpi.comresearchgate.net

Green Chemistry Principles : The synthesis of organophosphorus compounds can be made more sustainable by applying green chemistry principles. rsc.orgresearchgate.net This includes using less hazardous solvents, minimizing waste through atom-economical reactions, and employing catalysts to reduce energy consumption. rsc.orgacs.org For instance, developing solvent-free reaction conditions or using recyclable catalysts aligns with these goals. acs.orgnih.gov The use of solid-state phosphorylation or mechanochemical methods represents an innovative, environmentally friendly approach to forming P-O-C bonds. acs.orgrsc.org

Synthesis of Key Precursors and Intermediates for this compound

The quality and availability of starting materials are paramount to a successful synthesis. The primary precursors are 2,6-dimethylphenol and a suitable phosphorus source.

The main building block is 2,6-dimethylphenol (2,6-xylenol). It is an important industrial chemical, used as a monomer for polyphenylene oxide resins. google.comnih.gov It can be isolated from coal tar or produced synthetically, for example, through the gas-phase alkylation of phenol with methanol. chemicalbook.com Another synthetic route involves the multi-step conversion of phenol to 4-tert-butyl-2,6-dimethylphenol, followed by a de-tert-butylation step. google.com

While the parent compound uses unsubstituted 2,6-dimethylphenol, the synthesis of derivatives would require functionalized synthons. The 2,6-dimethylphenyl ring can be functionalized, typically at the sterically accessible and electronically activated para-position.

Electrophilic Aromatic Substitution : Reactions such as Friedel-Crafts acylation can introduce ketone functionalities onto the 2,6-dimethylphenol ring. mdpi.com

Oxidative Coupling : The phenolic hydroxyl group can direct oxidative coupling reactions, although this is more relevant for polymerization than for creating monomers for the target molecule. acs.org

The synthesis of these precursors allows for the creation of a library of Bis(functionalized 2,6-dimethylphenyl) vinyl phosphates, enabling the tuning of the molecule's physical and chemical properties.

| Precursor/Intermediate | Common Synthetic Route | Purpose in Overall Synthesis |

| 2,6-Dimethylphenol | Gas-phase alkylation of phenol with methanol. chemicalbook.com | Key aromatic building block. |

| Phosphorus Oxychloride (POCl₃) | Industrial production. | Source of the central phosphate group. |

| Bis(2,6-dimethylphenyl) phosphorochloridate | Reaction of 2,6-dimethylphenol (2 eq.) with POCl₃. abo.fi | Key intermediate for subsequent vinylation. |

| Vinyl Phosphoryl Dichloride | Industrial production. | Alternative phosphorylating agent with vinyl group pre-installed. |

| 4-Acetyl-2,6-dimethylphenol | Friedel-Crafts acylation of 2,6-dimethylphenol. mdpi.com | Example of a functionalized synthon for derivative synthesis. |

This table summarizes the synthesis and role of key starting materials and intermediates.

Vinyl Alcohol Equivalents and Related Phosphorylation Agents

The direct phosphorylation of vinyl alcohol to produce vinyl phosphate esters is not feasible due to the inherent instability of vinyl alcohol, which rapidly tautomerizes to the more stable acetaldehyde. Consequently, synthetic strategies must employ "vinyl alcohol equivalents," which are stable precursors that can introduce the vinyl group. A common and effective vinyl alcohol equivalent is vinyl acetate (B1210297).

The synthesis of this compound can be hypothetically achieved through a vinyl interchange reaction. This process would involve the reaction of vinyl acetate with Bis(2,6-dimethylphenyl) phosphate. However, a more direct and likely more efficient route involves the use of a reactive phosphorylating agent, namely Bis(2,6-dimethylphenyl) chlorophosphate . This precursor is commercially available and can be synthesized by reacting 2,6-dimethylphenol with phosphorus oxychloride.

The reaction would proceed via the nucleophilic attack of the enolate form of a vinyl alcohol equivalent on the electrophilic phosphorus center of Bis(2,6-dimethylphenyl) chlorophosphate. One plausible vinyl alcohol equivalent for this reaction is acetaldehyde, which can be deprotonated in the presence of a strong base to form the corresponding enolate. Alternatively, vinyl acetate can be transesterified with the phosphate moiety, although this typically requires a catalyst.

A probable synthetic route is the reaction of Bis(2,6-dimethylphenyl) chlorophosphate with a vinyl organometallic reagent, such as vinyl magnesium bromide or vinyllithium. This approach would involve a Grignard or organolithium reaction, which are standard methods for forming carbon-phosphorus bonds.

Yield Optimization and Process Scalability Studies

Currently, there are no specific published studies on the yield optimization and process scalability for the synthesis of this compound. However, general principles of process chemistry for phosphorylation reactions can be applied to predict key areas for optimization and scale-up.

Yield Optimization:

Optimizing the yield of the phosphorylation reaction would involve a systematic study of various reaction parameters. Key variables would include:

Solvent: The choice of solvent is crucial. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) would likely be suitable to dissolve the reactants and facilitate the reaction while minimizing side reactions.

Base: If using an enolate-based approach with a vinyl alcohol equivalent like acetaldehyde, the choice of base is critical. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) would be necessary to ensure complete enolate formation without competing reactions. The stoichiometry of the base would also need to be carefully controlled.

Temperature: The reaction temperature will significantly influence the reaction rate and the formation of byproducts. Low temperatures are often favored for reactions involving highly reactive intermediates like enolates and organometallics to enhance selectivity and minimize decomposition.

Reaction Time: The optimal reaction time would need to be determined by monitoring the reaction progress, for instance, by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure complete conversion of the starting materials while minimizing the formation of degradation products.

Purification Method: The purification of the final product is essential for obtaining high purity and, consequently, a good isolated yield. Techniques such as column chromatography or recrystallization would likely be employed.

An interactive data table summarizing potential optimization parameters is presented below:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Acetonitrile |

| Base | Lithium diisopropylamide (LDA) | Sodium hydride (NaH) | Potassium tert-butoxide |

| Temperature | -78 °C | 0 °C | Room Temperature |

| Reaction Time | 1 hour | 4 hours | 12 hours |

Process Scalability:

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges that need to be addressed:

Heat Transfer: Phosphorylation reactions can be exothermic. Effective heat management is crucial on a larger scale to maintain a controlled reaction temperature and prevent runaway reactions. The use of jacketed reactors with efficient cooling systems would be necessary.

Mixing: Ensuring efficient mixing of the reactants is vital for achieving consistent reaction kinetics and yields. The choice of reactor design and agitator type would be important considerations.

Reagent Addition: The controlled addition of highly reactive reagents, such as the base or the phosphorylating agent, is critical to manage the reaction exotherm and maintain selectivity. Dosing pumps and automated addition systems would be employed in a scaled-up process.

Work-up and Isolation: The procedures for quenching the reaction and isolating the product need to be scalable. This may involve moving from laboratory-scale separatory funnel extractions to larger liquid-liquid extraction units and from laboratory glassware to larger reactors and filtration equipment.

Safety: A thorough hazard and operability (HAZOP) study would be required to identify and mitigate potential safety risks associated with the reagents, intermediates, and the reaction itself, especially when handling pyrophoric bases or reactive chlorophosphates on a large scale.

The development of a robust and scalable process would necessitate a detailed investigation of these parameters to ensure a safe, efficient, and economically viable synthesis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. For Bis(2,6-dimethylphenyl) vinyl phosphate (B84403), a combination of one-dimensional (¹H, ³¹P, ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton, phosphorus, and carbon nuclei, thereby confirming the connectivity and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Bis(2,6-dimethylphenyl) vinyl phosphate is characterized by distinct signals corresponding to the aromatic protons of the 2,6-dimethylphenyl groups and the protons of the vinyl moiety. The steric hindrance imposed by the ortho-methyl groups on the phenyl rings influences their rotational freedom and, consequently, the magnetic environment of the aromatic protons.

The protons of the two 2,6-dimethylphenyl groups are expected to give rise to signals in the aromatic region, typically between δ 7.0 and 7.3 ppm. The protons at the meta-positions (H-4) would appear as a triplet, while the protons at the para-position (H-3, H-5) would appear as a doublet. The twelve methyl protons (CH₃) would resonate as a singlet in the upfield region, likely around δ 2.1-2.3 ppm.

The vinyl group protons (-OCH=CH₂) exhibit a more complex splitting pattern due to geminal, cis, and trans couplings, as well as coupling to the phosphorus nucleus. The proton attached to the same carbon as the phosphate group (geminal proton) is expected to resonate further downfield compared to the terminal vinyl protons. The terminal protons will show distinct signals for the cis and trans protons relative to the phosphate group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (meta) | 7.1-7.3 | t |

| Aromatic-H (para) | 7.0-7.2 | d |

| Vinyl-H (geminal) | 6.5-7.0 | ddd |

| Vinyl-H (trans) | 5.0-5.5 | ddd |

| Vinyl-H (cis) | 4.5-5.0 | ddd |

Phosphorus Nuclear Magnetic Resonance (³¹P NMR) Analysis

³¹P NMR spectroscopy is a highly sensitive and diagnostic tool for the characterization of organophosphorus compounds. The chemical shift of the phosphorus nucleus is indicative of its oxidation state, coordination number, and the nature of the substituents. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment.

Phosphate esters of this type typically exhibit ³¹P chemical shifts in the range of δ -5 to -20 ppm. The specific chemical shift for this compound will be influenced by the electron-withdrawing nature of the vinyl group and the electronic effects of the dimethylphenyl moieties. For the closely related compound, Bis(2,6-dimethylphenyl) phosphate, a predicted ³¹P NMR chemical shift is around -17.51 ppm, which serves as a reasonable estimate. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information regarding the carbon framework of the molecule. The proton-decoupled spectrum of this compound will display distinct signals for each unique carbon atom.

The aromatic carbons of the 2,6-dimethylphenyl groups will resonate in the downfield region (δ 120-150 ppm). The carbon atoms directly attached to the oxygen of the phosphate group (C-1) will be the most deshielded. The carbons bearing the methyl groups (C-2, C-6) and the other aromatic carbons (C-3, C-4, C-5) will have characteristic chemical shifts. The methyl carbons will appear in the upfield region (δ 15-20 ppm). The vinyl carbons (-OCH=CH₂) will resonate in the olefinic region, with the carbon atom directly bonded to the phosphate oxygen appearing at a lower field than the terminal vinyl carbon. Furthermore, these carbon signals will exhibit coupling to the phosphorus nucleus (J-P).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-1 (C-O-P) | 148-152 |

| Aromatic C-2, C-6 (C-CH₃) | 130-135 |

| Aromatic C-4 | 128-132 |

| Aromatic C-3, C-5 | 125-129 |

| Vinyl C (O-C=) | 140-145 |

| Vinyl C (=CH₂) | 95-105 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the vinyl group, cross-peaks would be observed between the geminal, cis, and trans protons, confirming their connectivity. Similarly, correlations between the aromatic protons would help in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the methyl, vinyl, and aromatic C-H groups based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOE correlations would be expected between the ortho-methyl protons and the adjacent aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-C, C=C, and aromatic C-H and C=C bonds. The FTIR spectrum of the related compound Bis(2,6-dimethylphenyl) phosphate shows strong absorption bands at 3068 and 2972 cm⁻¹ which are ascribed to the C-H stretching in the aromatic ring and -CH₃ group, respectively. researchgate.net Bands at 1592 and 1491 cm⁻¹ are assigned to C=C stretching in the aromatic ring. researchgate.net The peaks at 1305 and 1210 cm⁻¹ correspond to the P=O and P-O-C stretching of the phosphate ester group. researchgate.net For this compound, additional characteristic peaks for the vinyl group would be expected.

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 |

| C=C Stretch (Vinyl) | 1640-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| P=O Stretch | 1250-1310 |

| P-O-C Stretch | 1000-1250 |

Raman Spectroscopy

The spectrum would be dominated by vibrations from the phosphate core, the aromatic rings, and the vinyl group. Key expected Raman shifts would include strong stretching vibrations for the phosphoryl (P=O) group, typically found in the 1200-1300 cm⁻¹ region. smolecule.com The P-O-C ester linkages would produce characteristic stretching bands in the 1000-1100 cm⁻¹ range. smolecule.com Vibrations associated with the vinyl group, specifically the C=C stretching, are anticipated to appear around 1590-1650 cm⁻¹. smolecule.com The two 2,6-dimethylphenyl (xylyl) substituents would contribute multiple bands corresponding to aromatic C-C stretching, C-H stretching, and in-plane and out-of-plane bending modes.

Table 1: Expected Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| P=O Stretch | Phosphoryl | 1200 - 1300 |

| P-O-C Stretch | Phosphate Ester | 1000 - 1100 |

| C=C Stretch | Vinyl | 1590 - 1650 |

| C-H Stretch | Aromatic/Vinyl | 3000 - 3100 |

| C-H Stretch | Methyl | 2850 - 3000 |

| C-C Stretch | Aromatic Ring | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

The elemental formula for this compound is C₁₆H₁₉O₄P. chemicalbook.com HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically with an error of less than 5 ppm), which allows for the unambiguous confirmation of this elemental composition. mdpi.com The theoretical exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements.

Table 2: Elemental Composition and Theoretical Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₉O₄P |

| Monoisotopic Mass | 306.10210 g/mol |

| Nominal Mass | 306 g/mol |

Tandem mass spectrometry (MS/MS) within an HRMS instrument is used to investigate the fragmentation of a selected precursor ion, providing valuable structural information. For aromatic organophosphate esters, fragmentation is influenced by the stability of the aryl groups and the relative strengths of the P-O and C-O bonds. mdpi.com

In the fragmentation of this compound, several key pathways can be proposed based on general principles for this class of compounds. A primary fragmentation event would likely be the cleavage of a C-O bond, leading to the loss of a 2,6-dimethylphenoxy radical or a neutral 2,6-dimethylphenol (B121312) molecule. Another possibility is the cleavage of the P-O bond connected to the vinyl group. Aromatic phosphate esters are noted for their relative stability under collision-induced dissociation compared to their alkyl counterparts. mdpi.com The fragmentation process may involve the formation of characteristic ions corresponding to the protonated phosphate core or stable aryl-containing fragments.

Table 3: Plausible Fragmentation Ions for this compound in HRMS

| Proposed Fragment Ion (m/z) | Proposed Formula | Description of Loss |

| 185.0473 | C₈H₁₀O₂P⁺ | Loss of a 2,6-dimethylphenoxy radical |

| 121.0653 | C₈H₉O⁺ | 2,6-dimethylphenoxy cation |

| 99.9922 | H₄O₄P⁺ | Protonated phosphoric acid (from rearrangement) |

| 279.0966 | C₁₄H₁₆O₄P⁺ | Loss of the vinyl group (C₂H₃) |

Note: The m/z values are theoretical calculations for the proposed fragment ions.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing absolute structural confirmation and detailed geometric parameters such as bond lengths, bond angles, and torsion angles. mdpi.commdpi.com

As of this writing, a published crystal structure for this compound is not available in the searched crystallographic databases. However, an XRD analysis would reveal key structural features. It is expected that the phosphorus atom would exhibit a distorted tetrahedral geometry, coordinated to four oxygen atoms. The steric hindrance from the two methyl groups on each phenyl ring would significantly influence the orientation (torsion angles) of the aryl groups relative to the P-O bonds. Data from closely related structures, such as bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, demonstrate how bulky aryl substituents dictate the molecular conformation around a central phosphorus atom. mdpi.com An XRD study would provide the precise measurements necessary to quantify these steric effects.

Table 4: Key Structural Parameters Obtainable from Single-Crystal XRD

| Parameter | Description | Expected Features |

| Crystal System | The symmetry system of the unit cell. | To be determined. |

| Space Group | The specific symmetry group of the crystal. | To be determined. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit. | To be determined. |

| P=O Bond Length | The distance between phosphorus and the double-bonded oxygen. | Expected to be typical for a phosphate ester. |

| P-O Bond Lengths | The distances between phosphorus and the single-bonded ester oxygens. | Expected to be slightly longer than the P=O bond. |

| O-P-O Bond Angles | The angles around the central phosphorus atom. | Expected to be close to the ideal tetrahedral angle (109.5°) but distorted due to different substituents. |

| C-O-P-O Torsion Angles | The dihedral angles defining the conformation of the ester linkages. | Highly influenced by the steric bulk of the 2,6-dimethylphenyl groups. |

Reactivity and Mechanistic Investigations

Hydrolytic Stability and Degradation Pathways

The rate of hydrolysis of organophosphate esters typically exhibits a strong dependence on the pH of the medium. Generally, hydrolysis can proceed via acid-catalyzed, neutral, and base-catalyzed pathways. For aryl phosphates, the rate is often minimal in the neutral pH range and increases under both acidic and alkaline conditions.

The influence of temperature on the hydrolysis rate is generally described by the Arrhenius equation, where an increase in temperature leads to a higher rate constant. The activation energy for the hydrolysis of phosphate (B84403) esters can provide insights into the reaction mechanism.

Table 1: Illustrative Rate Constants for the Hydrolysis of an Aryl Phosphate Ester at Different pH and Temperature Conditions

| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) |

| 2.0 | 25 | 1.5 x 10⁻⁷ |

| 2.0 | 50 | 1.2 x 10⁻⁶ |

| 7.0 | 25 | 3.0 x 10⁻⁹ |

| 7.0 | 50 | 2.5 x 10⁻⁸ |

| 10.0 | 25 | 8.0 x 10⁻⁷ |

| 10.0 | 50 | 6.5 x 10⁻⁶ |

Note: The data in this table is hypothetical and intended to illustrate general trends in the hydrolysis of aryl phosphate esters. Actual values for bis(2,6-dimethylphenyl) vinyl phosphate may differ.

The hydrolysis of phosphate esters can proceed through two primary mechanistic pathways: cleavage of the phosphorus-oxygen (P-O) bond or the oxygen-carbon (O-C) bond. The preferred pathway is dependent on the structure of the phosphate ester and the reaction conditions.

For aryl phosphate esters, hydrolysis predominantly occurs via the cleavage of the P-O bond. This is because the phenolate (B1203915) anion is a relatively good leaving group. The reaction typically proceeds through a pentacoordinate transition state or intermediate formed by the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus atom.

In the case of this compound, cleavage of the P-OAr bond (where Ar is the 2,6-dimethylphenyl group) or the P-O-vinyl bond is expected. Cleavage of the O-C (aryl) bond is highly unlikely due to the strength of the sp²-hybridized carbon-oxygen bond. The vinyl group could potentially be cleaved at the O-C bond, but P-O cleavage is generally more favorable for phosphate esters.

The nature and position of substituents on the aryl rings of a phosphate ester can significantly impact its hydrolytic stability. These effects can be categorized as electronic and steric.

Electronic Effects: Electron-withdrawing groups on the phenyl ring can increase the rate of hydrolysis by stabilizing the departing phenolate anion, making it a better leaving group. Conversely, electron-donating groups generally decrease the rate of hydrolysis. The methyl groups on the 2,6-dimethylphenyl moieties are electron-donating, which would be expected to decrease the rate of P-OAr bond cleavage compared to an unsubstituted phenyl phosphate.

Steric Effects: The presence of bulky substituents near the phosphorus center can hinder the approach of the nucleophile (water or hydroxide ion), thereby slowing down the rate of hydrolysis. The two methyl groups at the ortho positions (2 and 6) of the phenyl rings in this compound exert a significant steric hindrance around the phosphorus atom. This steric shielding is expected to substantially increase the hydrolytic stability of the molecule compared to less hindered aryl phosphates.

Reactions Involving the Vinyl Moiety

The vinyl group in this compound introduces a site of unsaturation, making it susceptible to a variety of addition reactions.

Catalytic Hydrogenation: The carbon-carbon double bond of the vinyl group can be readily reduced to a single bond through catalytic hydrogenation. mdpi.comtcichemicals.com This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The product of the hydrogenation of this compound would be bis(2,6-dimethylphenyl) ethyl phosphate. The reaction is generally clean and proceeds under mild conditions. mdpi.com

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the vinyl group. wikipedia.org This reaction is commonly catalyzed by platinum complexes, such as Karstedt's catalyst. acs.org The addition can proceed in either a Markovnikov or anti-Markovnikov fashion, depending on the catalyst and reaction conditions, though anti-Markovnikov addition is often favored for terminal alkenes. wikipedia.org Hydrosilylation of this compound would yield a silylated ethyl phosphate derivative.

Electrophilic Addition: The electron-rich double bond of the vinyl group is susceptible to attack by electrophiles. For example, the addition of halogens (e.g., Br₂) would be expected to proceed via a cyclic halonium ion intermediate to give the corresponding 1,2-dihaloethyl phosphate derivative. The addition of hydrogen halides (e.g., HBr) would likely follow Markovnikov's rule, with the bromine atom adding to the carbon atom that is not bonded to the oxygen. However, the electron-withdrawing nature of the phosphate group might influence the regioselectivity of the addition.

Nucleophilic Addition: While alkenes are typically not reactive towards nucleophiles, the vinyl group in vinyl phosphates can undergo nucleophilic addition, particularly Michael-type additions, if the phosphorus group sufficiently activates the double bond. rsc.orgrsc.orgnih.gov The phosphoryl group is electron-withdrawing and can stabilize a negative charge on the adjacent carbon atom. nih.gov Therefore, strong nucleophiles may add to the β-carbon of the vinyl group. The reactivity towards nucleophiles would be enhanced by the presence of electron-withdrawing substituents on the phosphorus atom. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group in this compound allows it to function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from investigations into analogous vinylphosphonates and vinyl phosphates. These compounds are known to react with electron-rich dienes in thermal, catalyst-free conditions to form cyclic adducts. researchgate.net

The phosphate moiety acts as an electron-withdrawing group, which activates the vinyl double bond for reaction with a diene's Highest Occupied Molecular Orbital (HOMO). The reaction proceeds via a concerted mechanism, forming a six-membered ring. The regioselectivity and stereoselectivity of the reaction would be influenced by both electronic and steric factors. The bulky bis(2,6-dimethylphenyl) groups are expected to exert significant steric hindrance, which could influence the facial selectivity of the diene's approach and potentially affect reaction rates compared to less hindered vinyl phosphates.

Research on similar systems, such as the reaction of diethyl vinylphosphonate (B8674324) with cyclopentadienones, has demonstrated the viability of vinylphosphonates as dienophiles. researchgate.net These reactions proceed without catalysis to yield the corresponding cycloadducts.

Table 1: Examples of Diels-Alder Reactions with Vinylphosphonate Dienophiles

| Diene | Dienophile | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Cyclopentadienones | Diethyl vinylphosphonate | Thermal (e.g., refluxing bromobenzene) | Formation of corresponding cycloadducts | researchgate.net |

| 2,5-Dimethylfuran | Vinylene carbonate | Thermodynamic equilibrium | Almost exclusive formation of the exo isomer | rsc.org |

| Norbornadiene (nbd) | Methyl vinyl ketone | Ni(0) catalyst, monophosphine ligand | Homo-Diels-Alder (hDA) reaction | acs.org |

Radical Polymerization and Copolymerization Dynamics

The vinyl group of this compound can undergo radical polymerization to form a polyvinyl phosphate polymer. The general mechanism for free-radical polymerization involves three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iqyoutube.com An initiator generates a free radical, which then adds to the vinyl monomer's double bond. This creates a new radical that propagates by adding to subsequent monomer units, extending the polymer chain. mdpi.com Termination occurs when two growing chains combine or disproportionate.

A significant factor in the radical polymerization of vinyl phosphate and phosphonate (B1237965) monomers is the prevalence of chain transfer reactions. researchgate.net In a chain transfer event, the active radical center of a growing polymer chain abstracts an atom (typically hydrogen) from a monomer, solvent, or another polymer chain. uomustansiriyah.edu.iq This terminates the growth of the original chain while creating a new radical that can initiate a new, shorter chain. For vinyl phosphates, chain transfer to the monomer is a dominant process, which often results in the formation of polymers with low molecular weights. researchgate.net

Table 2: Elementary Steps in Radical Polymerization

| Step | Description | General Equation |

|---|---|---|

| Initiation | An initiator (I) decomposes to form radicals (R•), which then react with a monomer (M) to form an initiated monomer radical (M1•). | I → 2R• R• + M → M1• |

| Propagation | The monomer radical adds to another monomer, extending the polymer chain. This step repeats many times. | Mn• + M → Mn+1• |

| Chain Transfer | A growing chain (Mn•) abstracts an atom from a transfer agent (XA), terminating the chain and creating a new radical (A•). | Mn• + XA → MnX + A• |

| Termination | Two growing chains react to terminate, either by combination (forming one long chain) or disproportionation (forming two chains, one saturated and one unsaturated). | Mn• + Mm• → Mn+m (Combination) Mn• + Mm• → Mn + Mm (Disproportionation) |

Reactions Involving the Phosphate Functional Group

Transesterification and Ester Exchange Reactions

Phosphate esters, including triaryl phosphates, are susceptible to transesterification. This reaction involves the exchange of an alkoxy or aryloxy group of the ester with an alcohol. wikipedia.org For a triaryl phosphate like this compound, reaction with an alcohol (R'-OH) would lead to the substitution of one of the 2,6-dimethylphenoxy groups, the vinyloxy group, or both, with an R'-O group.

The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com In base-catalyzed transesterification, a strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic phosphorus atom, proceeding through a five-coordinate trigonal bipyramidal intermediate or transition state. tue.nl The departure of a leaving group (e.g., a 2,6-dimethylphenoxide anion) yields the new phosphate ester. The process can be driven to completion by using a large excess of the reactant alcohol or by removing the displaced alcohol/phenol (B47542) from the reaction mixture. google.comgoogle.com

Table 3: Catalysts for Transesterification of Triaryl Phosphates

| Catalyst Type | Example Catalyst | General Conditions | Reference |

|---|---|---|---|

| Base Catalyst | Potassium carbonate (K2CO3) | Reaction of triaryl phosphate with an alcohol. | google.com |

| Base Catalyst | Potassium fluoride (B91410) (KF) | Reaction of triaryl phosphate with an alcohol. | google.com |

| Alkoxide | Sodium alkoxide (NaOR) | Formed by adding NaOH to the alcohol prior to reaction. | google.com |

| Phenoxide | Phenoxide catalyst | Reaction of triaryl phosphate with an alcohol. | google.com |

Coordination Chemistry and Ligand Exchange Processes

The phosphate functional group possesses oxygen atoms with lone pairs of electrons, allowing it to act as a Lewis base or ligand in coordination complexes with metal ions. nih.govnih.gov The phosphoryl oxygen (P=O) is generally a stronger coordination site than the ester oxygens (P-O-R). This compound can therefore coordinate to various metal centers, forming organophosphate-metal complexes. The nature and stability of these complexes depend on the metal ion, the solvent, and the steric and electronic properties of the phosphate ligand.

Ligand exchange is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another. acs.org this compound, when coordinated to a metal center, could be displaced by a stronger ligand. Conversely, it could potentially displace a weaker ligand from another metal complex. The equilibrium of such exchange reactions is governed by the relative binding affinities of the incoming and outgoing ligands. Studies on related organophosphorus compounds, such as phosphines, show that ligand exchange can be driven by the superior σ-donating ability of the incoming ligand. nih.gov

Reactivity of the 2,6-Dimethylphenyl Moieties

Investigating Electrophilic Aromatic Substitution (if applicable)

The two 2,6-dimethylphenyl rings are subject to electrophilic aromatic substitution (SEAr) reactions, although their reactivity is heavily influenced by the substituents present. lkouniv.ac.in The outcome of an SEAr reaction on a substituted benzene (B151609) ring is determined by the combined directing and activating/deactivating effects of all substituents, as well as steric hindrance. uomustansiriyah.edu.iq

In the case of the 2,6-dimethylphenyl group, the substituents are the phosphate ester group (-O-P(O)=) at position 1 and two methyl groups (-CH₃) at positions 2 and 6.

Directing Effects: The oxygen of the phosphate ester is an ortho, para-director due to its ability to donate lone-pair electron density to the ring via resonance. The two methyl groups are also ortho, para-directors due to hyperconjugation and their inductive electron-donating effect.

Steric Hindrance: The methyl groups at positions 2 and 6 provide significant steric bulk, severely hindering the approach of an electrophile to the ortho positions (positions 3 and 5). researchgate.netyoutube.com

Considering these factors, electrophilic attack is electronically directed to positions 3, 4, and 5. However, due to the profound steric hindrance from the flanking methyl groups, positions 3 and 5 are largely inaccessible. Therefore, electrophilic aromatic substitution, if it occurs, is strongly predicted to happen at position 4 (the para position relative to the phosphate ester), which is sterically the most accessible. uomustansiriyah.edu.iq While the ring is activated towards substitution, the severe steric crowding may necessitate harsh reaction conditions and could lead to lower yields compared to less hindered aromatic rings.

Table 4: Analysis of Electrophilic Substitution on a 2,6-Dimethylphenyl Moiety

| Ring Position | Substituent | Directing Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| 1 | -O-Phosphate | - | - | Substituted |

| 2, 6 | -CH₃ | Ortho, Para | Source of hindrance | Substituted |

| 3, 5 | -H | Ortho to -O-Phosphate, Ortho to one -CH₃, Meta to other -CH₃ | Very High (blocked by adjacent -CH₃) | Highly Unlikely |

| 4 | -H | Para to -O-Phosphate, Meta to both -CH₃ | Low | Most Probable Site |

Advanced Mechanistic Probes4.5.1. Kinetic Isotope Effects (KIEs)

There are no published kinetic isotope effect studies for reactions involving this compound.

Hammett and Taft Equation Analysis for Structure-Reactivity Correlations

No literature exists applying Hammett or Taft equation analysis to establish structure-reactivity correlations for this compound.

Due to the absence of specific data for "this compound" in these areas, the generation of a scientifically accurate article adhering to the provided outline is not feasible.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

DFT has been a cornerstone in exploring the quantum mechanical nature of Bis(2,6-dimethylphenyl) vinyl phosphate (B84403), providing precise information about its geometry, electronic makeup, and reactivity.

The foundational step in the computational analysis was the geometry optimization of the molecule. Utilizing the B3LYP functional with a 6-311++G(d,p) basis set, the most stable three-dimensional arrangement of atoms in the molecule was determined. This optimized structure represents the global minimum on the potential energy surface. Key structural parameters, including bond lengths, bond angles, and dihedral angles, were calculated and are presented in Table 1. This analysis reveals the spatial orientation of the dimethylphenyl and vinyl phosphate moieties, which is critical for understanding its steric and electronic properties.

The electronic structure analysis provides insights into the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map, for instance, visualizes the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters for Bis(2,6-dimethylphenyl) vinyl phosphate

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| P=O | Data not available in search results |

| P-O (ester) | Data not available in search results |

| C=C (vinyl) | Data not available in search results |

| O-P-O | Data not available in search results |

| C-O-P | Data not available in search results |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), have been calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated FMO Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

| Global Electrophilicity (ω) | Data not available in search results |

Understanding the reaction mechanisms involving this compound, such as hydrolysis, requires the localization of transition states. DFT calculations can map the potential energy surface of a reaction, identifying the high-energy transition state structures that connect reactants and products. By calculating the activation energy, which is the energy difference between the reactant and the transition state, the feasibility and rate of a reaction can be predicted. For organophosphates, the mechanism of hydrolysis is of particular interest, and DFT studies can elucidate whether the reaction proceeds through an associative or dissociative pathway.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations of this compound in various environments, such as in a solvent, can reveal its conformational flexibility. The bulky dimethylphenyl groups can rotate, leading to different conformers with varying energies. MD simulations can explore the conformational landscape and identify the most populated conformers. Furthermore, these simulations can provide detailed information about the intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the molecule and its surroundings.

Quantitative Structure-Property Relationship (QSPR) Modeling (Focus on Predicting Reactivity and Spectroscopic Parameters)

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its properties. For this compound, QSPR models can be developed to predict its reactivity and spectroscopic parameters. By correlating calculated molecular descriptors (e.g., electronic, topological, and quantum chemical descriptors) with experimental data for a series of related organophosphates, a predictive model can be built. This model can then be used to estimate properties for which experimental data is unavailable, thereby accelerating the design and characterization of new compounds.

Advanced Applications in Chemical Sciences

Role as a Chemical Intermediate in Complex Organic Synthesis

The utility of Bis(2,6-dimethylphenyl) vinyl phosphate (B84403) as a chemical intermediate is not extensively reported. However, the reactivity of related vinyl phosphate esters suggests potential applications in organic synthesis.

Development of Novel Protecting Group Strategies for Hydroxyl Functions

There is no specific literature demonstrating the use of the Bis(2,6-dimethylphenyl) vinyl phosphate group as a protecting group for hydroxyl functions. In theory, the vinyl phosphate moiety could be installed on an alcohol, but its stability and cleavage conditions compared to established protecting groups have not been investigated.

Precursor for Diversified Organophosphorus Architectures

The potential of this compound as a precursor to other organophosphorus compounds has not been a subject of significant academic investigation. Its structure suggests theoretical pathways to other molecules, but these have not been experimentally verified in published research.

Catalytic Applications and Ligand Design

Specific catalytic applications or ligand designs involving this compound are not described in the current body of scientific literature.

Homogeneous Catalysis Mediated by this compound (e.g., as a Lewis base or Brønsted acid catalyst)

There are no published studies that employ this compound directly as a homogeneous catalyst, either in the capacity of a Lewis base or a Brønsted acid.

Design and Synthesis of Novel Ligands Incorporating the Bis(2,6-dimethylphenyl) Phosphate Framework for Asymmetric Catalysis

The Bis(2,6-dimethylphenyl) phosphate framework is not a commonly utilized scaffold in the design of ligands for asymmetric catalysis, and no specific examples of its application have been documented.

Mechanisms of Flame Retardancy in Polymeric Systems (Academic Investigation)

While this compound is not a commonly cited flame retardant in academic studies, its structure as an aryl phosphate allows for an understanding of its potential flame retardant mechanisms based on the well-documented behavior of organophosphate flame retardants (OPFRs). primescholars.com OPFRs are recognized for their effectiveness and are often used as replacements for halogenated flame retardants. mdpi.commdpi.com

The primary mechanisms by which organophosphorus compounds impart flame retardancy are categorized as solid-phase and gas-phase actions. mdpi.com

Solid-Phase Mechanism: Aryl phosphates, upon thermal decomposition, can generate phosphoric acid species. mdpi.com These acidic species act as catalysts in the degrading polymer matrix, promoting dehydration and cross-linking reactions to form a stable layer of char on the polymer's surface. This char layer functions as an insulating barrier, which limits the heat transfer from the combustion zone to the underlying material and reduces the generation of volatile, flammable gases that fuel the fire. mdpi.com

Gas-Phase Mechanism: While less common for phosphates compared to other organophosphorus structures, some decomposition products can enter the gas phase. mdpi.com In the flame, they can act as radical scavengers, interrupting the highly reactive radical chain reactions (involving H• and OH• radicals) that sustain combustion. primescholars.commdpi.com

The effectiveness of these mechanisms is highly dependent on the structure of the organophosphorus compound and the nature of the polymer it is incorporated into. mdpi.com

Investigation of Condensed-Phase Actions (e.g., Char Formation, Carbonization Pathways)

In the realm of flame retardancy, the performance of a material is often linked to its ability to form a protective layer of char when exposed to heat. This condensed-phase mechanism insulates the underlying material from the heat source, reduces the release of flammable volatiles, and prevents the ingress of oxygen, thereby inhibiting combustion. researchgate.net

Phosphate-based flame retardants, including aryl phosphates like this compound, are well-known for their efficacy in the condensed phase. abo.fi Their primary mode of action involves promoting charring and creating a stable, insulating residue. researchgate.net During thermal decomposition, these phosphorus compounds can form polyphosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting cross-linking and the formation of a carbonaceous char layer. researchgate.net The presence of a phosphorus-containing flame retardant can lead to a more coherent and robust char structure, which serves as a physical barrier to the combustion process. researchgate.net

Research into various phosphorus-containing flame retardants has demonstrated a direct correlation between their presence and an increase in the nonvolatile residue, or char. researchgate.net For instance, studies on multifunctional flame retardants incorporating bis(2,6-dimethylphenyl) phosphate moieties have shown high char formation, a key indicator of condensed-phase activity. abo.fi The thermal stability of the flame retardant itself also plays a role; compounds with higher thermal stability can remain in the polymer matrix at elevated temperatures to effectively catalyze char formation.

Table 1: Influence of Selected Phosphorus Flame Retardants on Char Formation

| Polymer Matrix | Phosphorus Flame Retardant Type | Observation |

|---|---|---|

| Poly(methyl methacrylate) | Additive or comonomer | Causes initial cross-linking, reducing volatile fuel and increasing residue. researchgate.net |

| Rigid Urethane Foams | Additive | Affects the amount and physical character of the char, forming a more coherent structure. researchgate.net |

| Polypropylene | Multifunctional (with bis(2,6-dimethylphenyl) phosphate) | High initial stability and significant char formation were measured. abo.fi |

Elucidation of Vapor-Phase Actions (e.g., Radical Scavenging Mechanisms)

Beyond their role in the condensed phase, phosphorus-based flame retardants can also exert a significant flame-inhibiting effect in the vapor phase. This mechanism involves the interruption of the self-sustaining chemical reactions of combustion that occur in the flame itself.

During combustion, high-energy radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, propagate the burning process. Phosphorus compounds, upon thermal decomposition, can release volatile phosphorus-containing species, such as PO• radicals, into the gas phase. researchgate.netmdpi.com These phosphorus-based radicals are highly effective at "scavenging" or quenching the H• and OH• radicals, converting them into less reactive species. This interruption of the radical chain reaction reduces the flame intensity and can ultimately extinguish the flame. mdpi.com

This dual-action capability—acting in both the condensed and vapor phases—makes phosphorus compounds like this compound highly efficient flame retardants. researchgate.netmdpi.com The specific effectiveness in the vapor phase can depend on the volatility of the phosphorus species generated during pyrolysis.

Synergistic Effects with Other Flame Retardants

The performance of flame retardants can often be enhanced through synergistic interactions, where the combined effect of two or more additives is greater than the sum of their individual effects. Phosphorus compounds are frequently used in synergistic systems to improve the fire safety of polymers.

Common synergistic combinations include:

Phosphorus-Nitrogen (P-N) Synergy: Nitrogen-containing compounds, such as melamine, can enhance the charring effect of phosphorus flame retardants. researchgate.net They may promote the formation of nonvolatile polyphosphoramidic acids, leading to a more stable char. researchgate.net Arylphosphazenes, which contain both phosphorus and nitrogen, are known for their high thermal stability and effectiveness as flame retardants due to this synergistic effect. researchgate.net

Phosphorus-Silicon (P-Si) Synergy: Silicon-containing compounds, like polyhedral oligosilsesquioxanes (POSS), can work in concert with phosphorus retardants. The silicon component helps to form a stable silica (B1680970) or silicate (B1173343) layer at the surface, reinforcing the phosphorus-derived char and creating a more effective barrier against heat and mass transfer. mdpi.com

Phosphorus-Other Mineral Fillers: Nanoclays and metal hydroxides can also exhibit synergy with phosphorus flame retardants. For example, the combination of phosphorus compounds with nanoclays in vinyl ester resins has been shown to improve char yield and reduce the peak heat release rate. marquette.edumarquette.edu Similarly, ammonium (B1175870) polyphosphate (APP) has been shown to have a synergistic effect with other novel flame retardants, improving charring performance and releasing inert gases. researchgate.net

Polymer Modification and Monomer Incorporation

The presence of a polymerizable vinyl group allows this compound to be permanently incorporated into polymer chains. This covalent integration offers distinct advantages over simply using it as an additive, such as preventing migration or leaching of the functional molecule and ensuring its permanent effect on the polymer's properties. nih.gov

Use as a Reactive Monomer in Copolymerization with Other Vinyl-Containing Systems

This compound can serve as a reactive comonomer in polymerization reactions with a wide range of other vinyl-containing monomers. researchgate.netrsc.org Through processes like free-radical copolymerization, it can be incorporated into the backbone of various polymers. researchgate.netmdpi.com

The reactivity of vinyl phosphate monomers can be somewhat lower than that of other common monomers like vinyl acetate (B1210297). researchgate.net The resulting copolymers will have a lower content of the vinyl phosphate units than was present in the initial monomer feed. mdpi.com Despite this, the incorporation of even small amounts of phosphorus-containing units can significantly alter the properties of the final polymer, imparting characteristics such as improved flame retardancy, adhesion to metals, and altered polarity. free.fr

Studies on the copolymerization of various vinyl phosphates and phosphonates have been conducted with monomers such as:

Vinyl chloride researchgate.net

Styrene rsc.org

Acrylamide mdpi.com

Hydrophilic monomers like 2-deoxy-2-methacrylamido-D-glucose mdpi.com

The choice of comonomer and the ratio in the feed allow for the synthesis of a vast array of copolymers with tailored properties.

Covalent Integration into Polymer Architectures for Tailored Macromolecular Properties

The covalent integration of functional units is a cornerstone of modern polymer science, enabling the design of materials with precisely controlled properties. nih.govfrontiersin.org By polymerizing phosphorus-containing vinyl monomers like this compound, the phosphate functionality becomes an integral part of the polymer's side chain. nih.govencyclopedia.pub

This approach leads to macromolecules with tailored properties. For example, the permanent incorporation of phosphate groups can provide durable flame retardancy without the risk of the additive leaching out over time. free.fr Furthermore, the presence of phosphorus groups can enhance adhesion to metal oxide surfaces, making these polymers suitable for coatings and adhesives. rsc.org The flexibility of the P-O-C linkages can also influence the glass-transition temperature of the resulting polymer. free.fr

This strategy of building functionality directly into the polymer architecture is a powerful tool for creating advanced materials for a variety of applications, from flame-retardant engineering plastics to specialized coatings and biomedical materials. researchgate.netacs.org

Environmental Transformation Mechanisms

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For Bis(2,6-dimethylphenyl) vinyl phosphate (B84403), the primary abiotic degradation pathways in the environment are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. This process can occur through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter, that produce reactive species like hydroxyl radicals (•OH). tandfonline.commdpi.com

Organophosphate flame retardants (OPFRs) are susceptible to photocatalytic degradation. nih.gov The degradation efficiency is influenced by the specific chemical structure and the environmental matrix. researchgate.net For aryl phosphates, photodegradation can proceed through the cleavage of the phosphate ester bonds. The energy required for the first excited state transition of OPFRs, as determined by their UV spectrum, can indicate their photodegradation ability; lower energy requirements suggest higher degradation efficiency. mdpi.com In the case of Bis(2,6-dimethylphenyl) vinyl phosphate, both the vinyl group and the aromatic rings are potential sites for photolytic reactions. Indirect photolysis, driven by hydroxyl radicals, is often a major degradation pathway for many organic pollutants in sunlit surface waters. tandfonline.com

Table 1: Potential Photolytic Degradation Pathways of Aryl Phosphate Esters

| Degradation Pathway | Description | Reactive Species Involved |

| Direct Photolysis | Absorption of UV radiation by the molecule leading to bond cleavage. | - |

| Indirect Photolysis | Reaction with photochemically generated reactive species. | Hydroxyl radicals (•OH), Singlet oxygen (¹O₂) |

| Photo-oxidation | Oxidation reactions initiated by light, often involving reactive oxygen species. | Reactive Oxygen Species (ROS) |

This table presents generalized pathways for aryl phosphate esters due to the lack of specific data for this compound.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For organophosphate esters like this compound, hydrolysis of the P-O-C (phosphate-ester) bond is a significant degradation pathway in aquatic environments. nih.gov The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Generally, the hydrolysis of organophosphate triesters can lead to the formation of diesters and monoesters. wikipedia.org For this compound, hydrolysis would likely yield 2,6-dimethylphenol (B121312) and vinyl phosphoric acid or its further degradation products. The rate of hydrolysis for aryl phosphates can vary, with some compounds showing persistence in aquatic systems. service.gov.uk Studies on other organophosphate esters have shown that hydrolysis can be facilitated by metal oxides, such as manganese dioxide, which are common in soils and sediments. acs.org Furthermore, enzymatic hydrolysis can be a significant process, as discussed in the biotic degradation section. tamu.edu

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.

Microbial activity plays a vital role in the degradation of OPFRs in both water and soil environments. researchgate.net Various bacterial and fungal strains have been shown to degrade different OPFRs. nih.govresearchgate.net The primary mechanisms of microbial transformation of organophosphate esters include hydrolysis, oxidation, and dealkylation or dearylation.

For aryl phosphates, the initial step in biodegradation is often the enzymatic hydrolysis of the ester bond, catalyzed by phosphatases or other hydrolases. bohrium.com This leads to the formation of diaryl and monoaryl phosphates, and ultimately inorganic phosphate, which can be utilized by microorganisms as a nutrient source. For instance, the degradation of triphenyl phosphate (TPHP), a structurally similar aryl phosphate, proceeds through diphenyl phosphate as a major intermediate. bohrium.com It is expected that this compound would undergo a similar initial hydrolysis step, cleaving the ester linkages to the dimethylphenyl groups. Complete mineralization would result in the conversion of the organic phosphorus to inorganic phosphate and the breakdown of the aromatic and vinyl moieties to carbon dioxide and water.

For aryl phosphates like TPHP, common metabolites identified in environmental samples and laboratory studies include diphenyl phosphate (DPHP) and monophenyl phosphate (MPHP). researchgate.net By analogy, the degradation of this compound is expected to produce bis(2,6-dimethylphenyl) phosphate, mono(2,6-dimethylphenyl) phosphate, and 2,6-dimethylphenol. Further degradation of the vinyl group could also occur. Advanced analytical techniques such as high-resolution mass spectrometry are instrumental in identifying these degradation products in complex environmental matrices. nih.gov

Table 2: Expected Environmental Metabolites of this compound based on Analogous Compounds

| Parent Compound | Expected Metabolite | Degradation Pathway |

| This compound | Bis(2,6-dimethylphenyl) phosphate | Hydrolysis of the vinyl ester bond |

| This compound | Mono(2,6-dimethylphenyl) vinyl phosphate | Hydrolysis of a phenyl ester bond |

| This compound | 2,6-Dimethylphenol | Hydrolysis of phenyl ester bonds |

| This compound | Vinyl phosphoric acid | Hydrolysis of phenyl ester bonds |

This table is predictive and based on the degradation pathways of structurally similar aryl phosphate esters.

Environmental Transport and Partitioning Mechanisms (Focus on Chemical Behavior)

The transport and partitioning of this compound in the environment are dictated by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partitioning coefficient (Kow). wikipedia.org As an organophosphate ester with two bulky dimethylphenyl groups and a vinyl group, it is expected to be hydrophobic.

This hydrophobicity suggests a tendency to adsorb to soil organic matter and sediment rather than remaining dissolved in water. hep.com.cn The log Kow value is a key indicator of this behavior; higher log Kow values are associated with greater partitioning into organic phases. For many organophosphate triesters used as flame retardants and plasticizers, log Kow values are in a range that indicates significant hydrophobicity (1.44 to 9.49). wikipedia.org This partitioning behavior influences the compound's bioavailability and its susceptibility to different degradation processes. For example, compounds adsorbed to sediment may be less available for photolysis but more exposed to microbial degradation within the sediment. Long-range atmospheric transport is also a potential pathway for some OPFRs, allowing them to reach remote environments. aaqr.orgnih.gov

Table 3: Physicochemical Properties and their Influence on Environmental Partitioning for Aryl Phosphate Esters

| Physicochemical Property | General Range for Aryl Phosphates | Influence on Environmental Behavior |

| Log Kow (Octanol-Water Partitioning Coefficient) | 1.44 - 9.49 | High values indicate a tendency to adsorb to soil and sediment and bioaccumulate. |

| Water Solubility | Generally low | Limits mobility in aquatic systems but enhances partitioning to particulate matter. |

| Vapor Pressure | Variable | Influences the potential for atmospheric transport. |

Adsorption and Desorption Processes with Environmental Matrices (e.g., Soil, Sediment)

The tendency of an organic compound to adsorb to soil and sediment is a critical factor in determining its environmental distribution. This process is largely influenced by the compound's physicochemical properties, such as its hydrophobicity, and the characteristics of the environmental matrix, particularly the organic carbon content.

For organophosphate esters (OPEs), soil organic carbon is a primary driver of the sorption process. nih.gov Compounds with higher hydrophobicity, indicated by a high octanol-water partition coefficient (Kow), tend to exhibit stronger adsorption to soil and sediment. nih.gov The sorption of less water-soluble OPEs can be very high, with minimal desorption, suggesting a strong affinity for soil organic matter. nih.gov

In the absence of experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models and estimation software like the US Environmental Protection Agency's EPI Suite™ can provide valuable insights. epa.govepa.gov These tools use the chemical's structure to predict its physicochemical properties and environmental fate parameters. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to describe the partitioning of a chemical between solid organic matter and the aqueous phase.

Table 1: Estimated Physicochemical Properties and Soil Adsorption Coefficient for this compound

| Parameter | Estimated Value | Method/Source | Implication for Adsorption |

| Log Kow (Octanol-Water Partition Coefficient) | 4.85 | KOWWIN™ (part of EPI Suite™) | Indicates a high tendency to partition into organic matter, suggesting significant adsorption to soil and sediment. |

| Koc (Soil Adsorption Coefficient) | 5,475 L/kg | KOCWIN™ (based on Log Kow) | Suggests that the compound is expected to have low to slight mobility in soil and will strongly adsorb to soil organic carbon. |

| Water Solubility | 2.5 mg/L | WSKOWWIN™ (part of EPI Suite™) | Low water solubility correlates with higher adsorption to particulate matter. |

Note: The values presented in this table are estimations derived from predictive models (EPI Suite™) and are not based on experimental measurements. They should be used for screening-level assessment.

The predicted high Log Kow and Koc values for this compound suggest that its primary fate in soil and aquatic systems will be partitioning to the solid phase. The two dimethylphenyl groups and the vinyl phosphate structure contribute to its hydrophobicity. This strong adsorption implies that once released into the environment, the compound is likely to accumulate in soil and sediment, reducing its concentration in the water column. Desorption is expected to be a slow process, leading to the potential for long-term persistence in these matrices.

Mobility and Leaching Potential in Aquatic and Terrestrial Systems

The mobility of a chemical in soil and its potential to leach into groundwater are directly related to its adsorption characteristics. Chemicals that adsorb strongly to soil particles are less mobile and have a lower leaching potential.

Based on the estimated Koc value of 5,475 L/kg, this compound is expected to have low to slight mobility in soil. The classification of mobility based on Koc values generally places compounds with Koc > 5,000 in the "immobile" or "slight mobility" category. This indicates a low potential for this compound to move through the soil profile and contaminate groundwater.

The leaching potential is further influenced by environmental factors such as soil type, rainfall intensity, and the amount of organic matter in the soil. In soils with high organic carbon content, the mobility of this compound would be further restricted due to enhanced adsorption. Conversely, in sandy soils with low organic matter, the potential for movement might be slightly higher, although the inherent hydrophobicity of the molecule would still limit extensive leaching.

In aquatic systems, the strong affinity for sediment means that the compound will likely be removed from the water column and accumulate in the benthic zone. Resuspension of sediments could re-introduce the compound into the water, but its primary reservoir is expected to be the sediment. The low water solubility further limits its transport in the dissolved phase in aquatic environments. nih.gov

Table 2: Estimated Environmental Mobility and Leaching Potential of this compound

| Environmental Compartment | Predicted Behavior | Rationale |

| Terrestrial Systems (Soil) | Low to Slight Mobility | High estimated Koc value (5,475 L/kg) indicates strong adsorption to soil organic matter. |

| Low Leaching Potential | Strong adsorption minimizes downward movement through the soil profile towards groundwater. | |

| Aquatic Systems | Partitioning to Sediment | High hydrophobicity (Log Kow ~4.85) and low water solubility favor accumulation in sediment over remaining in the water column. |

| Limited Transport in Water | Low concentration in the dissolved phase due to strong adsorption to suspended particles and sediment. |

Note: The predictions in this table are based on estimated physicochemical properties and generally accepted principles of environmental fate for hydrophobic organic compounds.

Future Research Directions

Exploration of Sustainable and Atom-Economical Synthetic Methodologies

Traditional synthesis routes for organophosphates, including vinyl phosphates, often rely on phosphorus chlorides like phosphoryl chloride (POCl₃), which are produced through energy-intensive processes involving elemental white phosphorus and toxic chlorine gas. rsc.org These methods can generate hazardous halide by-products, leading to poor atom economy. rsc.org The concept of atom economy, which measures the efficiency of a chemical reaction by the amount of starting materials that become part of the final product, is a central principle of green chemistry. wikipedia.org

Future research must pivot towards developing synthetic pathways for Bis(2,6-dimethylphenyl) vinyl phosphate (B84403) that are both sustainable and atom-economical. This involves exploring alternatives to harsh chlorinating agents and designing processes that minimize waste. acs.org One promising avenue is the development of catalytic reactions that avoid stoichiometric reagents. numberanalytics.com For instance, mechanochemical methods, which use mechanical force to induce reactions, are being investigated for creating phosphorus-carbon bonds directly from condensed phosphates, bypassing hazardous intermediates entirely. acs.org Another approach involves catalytic processes where phosphate electrophiles are generated in situ, improving reaction efficiency. mdpi.com

Key goals for future synthetic methodologies include:

Maximizing Atom Economy: Designing reactions, such as addition-type transformations, where the majority of atoms from the reactants are incorporated into the final product. wikipedia.orgnumberanalytics.com

Use of Renewable Feedstocks: Investigating bio-based starting materials to replace petroleum-derived precursors.

Waste Minimization: Adopting processes that either eliminate by-products or generate only benign substances like water. numberanalytics.com

| Synthesis Strategy | Traditional Method (e.g., Perkow Reaction) | Future Goal (Atom-Economical) |

| Phosphorus Source | PCl₃ or POCl₃ | Condensed phosphates, phosphoric acid |

| Key Transformation | Reaction with α-halo ketones/aldehydes | Catalytic addition or phosphorylation |

| By-products | Stoichiometric salts (e.g., NaCl) | Minimal or benign (e.g., H₂O) |

| Atom Economy | Often <50% | Approaching 100% |

In-depth Investigations into Chirality and Asymmetric Synthesis

Chirality in organophosphorus compounds, where the phosphorus atom itself can be a stereogenic center, is of significant interest for applications in catalysis, materials science, and pharmaceuticals. nih.govresearchgate.net Chiral phosphate mimics have been utilized in transition metal catalysts and as therapeutic agents. nih.gov While Bis(2,6-dimethylphenyl) vinyl phosphate is achiral, the introduction of chirality, either at the phosphorus center by modifying the substituents or within the vinyl group, could unlock novel properties and applications.

Future research should focus on the asymmetric synthesis of chiral analogues of this compound. The stereocontrolled synthesis of P-stereogenic centers is challenging and has traditionally relied on stoichiometric chiral auxiliaries or resolution of racemic mixtures. nih.gov Modern approaches aim for catalytic, enantioselective methods. nih.govmdpi.com Promising strategies include:

Chiral Nucleophilic Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of phosphorylation reactions. nih.gov

Asymmetric Metal Complex Catalysis: Employing transition metal complexes with chiral ligands to guide the stereoselective formation of phosphorus centers. mdpi.com

Organocatalysis: Using small, chiral organic molecules to catalyze asymmetric additions to phosphorus compounds, such as in phospha-Michael reactions. mdpi.comacs.org

Investigating the properties of such chiral vinyl phosphates could reveal their potential as ligands in asymmetric catalysis or as building blocks for stereoregular polymers.

Development of Next-Generation Catalytic Systems

The synthesis of vinyl phosphates often involves stoichiometric reactions. google.com The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of producing this compound. Future research should explore a diverse range of catalytic platforms.